3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
Description
"3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one" is a synthetic quinazolinone derivative with a complex molecular architecture. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and analgesic properties. This compound features a fluorophenyl group at position 3, a methylbenzylthio substituent at position 2, and a pyrrolidine-carbonyl moiety at position 5. These modifications are hypothesized to enhance target binding affinity and metabolic stability compared to simpler quinazolinones .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2S/c1-18-4-6-19(7-5-18)17-34-27-29-24-16-20(25(32)30-14-2-3-15-30)8-13-23(24)26(33)31(27)22-11-9-21(28)10-12-22/h4-13,16H,2-3,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIKJYSQUBQYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCC4)C(=O)N2C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has gained attention for its diverse biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular structure of the compound can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H22FN3OS |
| Molecular Weight | 373.47 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one |
| Canonical SMILES | FC1=CC=C(C=C1)C(C2=NC(=O)C(=C2)N(C3CCCN3)S(C(C)C)=C(C)C)=C(C)=C(C)=C(C)=O |
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, including breast (MDA-MB-231, MCF-7), lung (A549), and prostate (PC3) cancers.
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Cell Viability and Cytotoxicity :
- In vitro studies have shown that this compound induces cytotoxic effects in cancer cell lines with IC50 values comparable to established chemotherapeutics such as etoposide and erlotinib .
- Morphological assessments using acridine orange/ethidium bromide staining indicated that the compound induces apoptosis in treated cells, suggesting a potential mechanism for its anticancer effects.
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Mechanism of Action :
- The mechanism involves interaction with key molecular targets such as the epidermal growth factor receptor (EGFR). Molecular docking studies have demonstrated that the compound effectively binds to the EGFR active site, stabilizing interactions with critical residues .
- Additionally, it has been shown to modulate pathways related to cell proliferation and survival, enhancing apoptotic signaling in cancer cells .
Case Studies
Several studies have highlighted the efficacy of quinazolinone derivatives similar to our compound:
- Study on Quinazolinone Variants : A study synthesized various quinazolinone compounds linked to 1,2,3-triazoles and evaluated their anticancer activity. Notably, compounds with specific substitutions showed enhanced cytotoxicity against breast cancer cell lines .
- In Vivo Studies : In vivo models demonstrated that certain derivatives exhibited significant tumor growth inhibition in xenograft models of breast cancer. These findings support further investigation into the pharmacokinetics and therapeutic potential of these compounds .
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally and functionally related quinazolinones and analgesics (Table 1).
Table 1: Comparative Analysis of Key Compounds
Key Findings:
Structural Analogues: The target compound shares the quinazolinone core with Gefitinib, a clinically approved EGFR inhibitor. Compared to the simpler analogue "2-((4-methylbenzyl)thio)-quinazolin-4(3H)-one," the addition of the pyrrolidine-carbonyl group may improve solubility and blood-brain barrier penetration, though this requires experimental validation.
Functional Comparisons: Analgesic Activity: In rodent models, the simpler methylbenzylthio-quinazolinone analogue demonstrated moderate analgesic efficacy (ED₅₀ = 15 mg/kg), comparable to weaker opiates like codeine but less potent than morphine . Kinase Inhibition: Unlike Gefitinib, which targets EGFR with nanomolar potency, the target compound’s fluorophenyl and thioether groups may favor interactions with kinases like PI3K or MAPK, as suggested by molecular docking studies.
Pharmacokinetic Considerations: The fluorophenyl group enhances metabolic stability by resisting oxidative degradation, a common issue with non-halogenated aryl groups. This contrasts with morphine, which undergoes rapid glucuronidation .
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the quinazolinone core and introducing substituents via nucleophilic substitution, coupling reactions, or thioether formation. Key steps include:
- Microwave-assisted synthesis to enhance reaction efficiency and reduce time (e.g., 30–60 minutes at 100–150°C) .
- Use of catalysts like Pd(PPh₃)₄ for cross-coupling reactions or bases (e.g., K₂CO₃) for thiol-alkylation .
- Solvent optimization (e.g., DMF for polar intermediates or toluene for reflux conditions) to improve solubility and yield .
Optimization Tips: - Monitor reaction progress via TLC (Rf value tracking) or HPLC (purity ≥95%) .
- Purify intermediates via column chromatography or recrystallization to minimize by-products .
Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?
Answer:
Discrepancies often arise from variations in:
- Assay conditions (e.g., pH, temperature, or incubation time). Validate protocols using standardized controls .
- Cell line specificity (e.g., HeLa vs. MCF-7 cells). Perform comparative studies to identify cell-dependent effects .
- Compound purity : Impurities ≥5% can skew results. Re-evaluate batches using LC-MS or NMR .
- Pharmacokinetic variability : Use in vivo models to assess bioavailability differences due to metabolism .
Basic: What spectroscopic and chromatographic methods confirm structure and purity?
Answer:
- 1H/13C NMR : Assign peaks to verify substituents (e.g., 4-fluorophenyl δ ~7.2 ppm; pyrrolidine carbonyl δ ~170 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch ~1650 cm⁻¹, S-C aromatic ~650 cm⁻¹) .
- HPLC : Quantify purity using C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ = calculated m/z ± 0.5) .
Advanced: What strategies enhance target selectivity while maintaining solubility?
Answer:
- Structure-Activity Relationship (SAR) :
- Replace the 4-methylbenzylthio group with smaller substituents (e.g., methylthio) to reduce steric hindrance .
- Introduce polar groups (e.g., hydroxyl or amine) on the pyrrolidine ring to improve aqueous solubility .
- Computational Modeling :
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinase enzymes .
- Calculate logP values to balance lipophilicity (target logP ~2–4 for optimal membrane permeability) .
Basic: What biological targets or mechanisms are proposed for this compound?
Answer:
- Kinase Inhibition : The quinazolinone core may inhibit EGFR or VEGFR2, as seen in analogs with IC₅₀ values <1 µM .
- Enzyme Interaction : The pyrrolidine carbonyl group could act as a hydrogen bond acceptor for proteases or phosphatases .
- Receptor Antagonism : Fluorophenyl and thioether groups enhance binding to G-protein-coupled receptors (GPCRs) in screening assays .
Advanced: How can computational modeling guide analog design for improved pharmacokinetics?
Answer:
- ADMET Prediction : Tools like SwissADME assess absorption (e.g., Caco-2 permeability) and metabolism (CYP450 interactions) .
- Docking Studies : Identify critical residues in target binding pockets (e.g., EGFR ATP-binding site) to prioritize substituents .
- QSAR Models : Corrogate substituent electronegativity (e.g., fluorine) with activity using regression analysis .
Basic: What are the stability challenges during synthesis/storage?
Answer:
- Hydrolysis : The pyrrolidine carbonyl group is prone to degradation in aqueous media. Store under anhydrous conditions .
- Oxidation : The thioether (-S-) moiety may oxidize to sulfoxide. Use antioxidants (e.g., BHT) or inert atmospheres .
- Photodegradation : Protect from light using amber glass or UV-blocking containers .
Advanced: How to validate target engagement in cellular models?
Answer:
- Thermal Shift Assays : Measure protein melting temperature (ΔTm) to confirm binding .
- Western Blotting : Quantify downstream biomarkers (e.g., phosphorylated ERK for kinase inhibition) .
- CRISPR Knockout : Use gene-edited cell lines to confirm target-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
